![molecular formula C18H15FN4O3S B2729432 N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946336-74-9](/img/structure/B2729432.png)
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H15FN4O3S and its molecular weight is 386.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s unique structure suggests potential as an anticancer agent. Researchers investigate its effects on cancer cell growth, apoptosis, and metastasis inhibition. Further studies explore its mechanism of action and potential synergies with existing chemotherapeutic agents .
- Given its resemblance to non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen, this compound may exhibit anti-inflammatory properties. Researchers explore its impact on inflammatory pathways, cytokine modulation, and tissue damage reduction .
- Similar to Riluzole, which aids in treating amyotrophic lateral sclerosis, this compound’s structure suggests neuroprotective potential. Investigations focus on its ability to enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative conditions .
- Researchers study the compound’s antibacterial properties, especially against drug-resistant pathogens. Its thiazole moiety may interfere with bacterial cell wall synthesis or essential enzymes, making it a promising candidate for novel antibiotics .
- The compound’s sulfonamide and thiazole groups resemble known immunosuppressants. Investigations explore its impact on immune responses, autoimmune diseases, and organ transplantation .
- Scientists utilize this compound as a building block for drug design. By modifying its functional groups, they create derivatives with improved pharmacological properties. Rational drug design aims to optimize efficacy, safety, and bioavailability .
Anticancer Properties
Anti-inflammatory Applications
Neuroprotective Effects
Antibacterial Activity
Immunosuppressive Applications
Drug Design and Synthesis
properties
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-13-4-1-11(2-5-13)8-20-16(25)7-14-10-27-18(22-14)23-17(26)12-3-6-15(24)21-9-12/h1-6,9-10H,7-8H2,(H,20,25)(H,21,24)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHYPSHWTNXXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
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